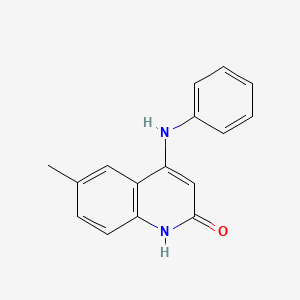
6-Methyl-4-(phenylamino)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(phenylamino)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(phenylamino)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the bismuth-catalyzed cyclization of phenylacetylene with ethyl 2-(arylimino)acetates . This reaction is carried out at room temperature, making it economically and environmentally attractive.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the mild reaction conditions and the use of low-toxic, cost-effective catalysts like bismuth make the process scalable for industrial applications.
化学反応の分析
Types of Reactions: 6-Methyl-4-(phenylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry.
科学的研究の応用
6-Methyl-4-(phenylamino)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential use as therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-4-(phenylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application.
類似化合物との比較
Quinoline: The parent compound with a wide range of applications.
4-Aminoquinoline: Known for its antimalarial properties.
2-Phenylquinoline: Studied for its potential anticancer activity.
Uniqueness: 6-Methyl-4-(phenylamino)quinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-anilino-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14-13(9-11)15(10-16(19)18-14)17-12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
InChIキー |
PRROSOADYYBZFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)


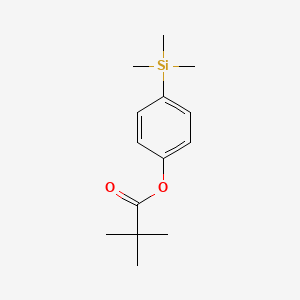
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
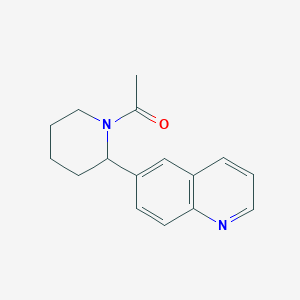
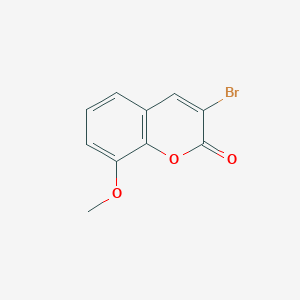

![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

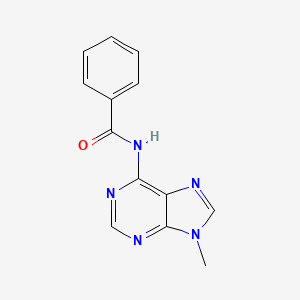
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
